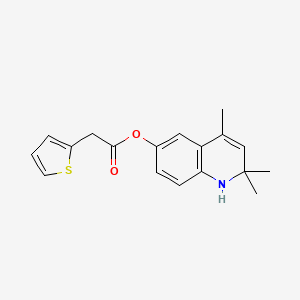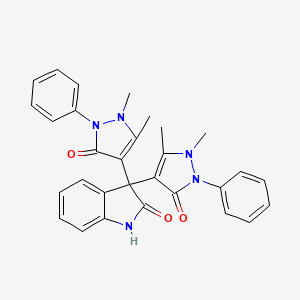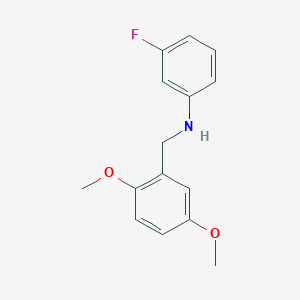
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate
Vue d'ensemble
Description
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate (TQ) is a heterocyclic compound that has been widely studied for its potential therapeutic applications. TQ is a derivative of thymoquinone, a natural compound found in black cumin seeds. TQ has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate is not fully understood. However, it has been suggested that 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate exerts its biological effects through multiple pathways. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant genes. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has also been shown to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory genes. In addition, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been shown to have a wide range of biochemical and physiological effects. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been shown to reduce inflammation, oxidative stress, and cell proliferation. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been shown to improve glucose metabolism and reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate in lab experiments is its wide range of biological activities. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been shown to have anti-inflammatory, antioxidant, and anticancer effects, making it a useful compound for studying various diseases. Another advantage of using 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate research. One area of research is the development of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate in combination with other compounds for synergistic effects. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate in these diseases.
Applications De Recherche Scientifique
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been extensively studied for its potential therapeutic applications in various diseases. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been studied for its anticancer effects, particularly in breast cancer, prostate cancer, and leukemia.
Propriétés
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-thiophen-2-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-12-11-18(2,3)19-16-7-6-13(9-15(12)16)21-17(20)10-14-5-4-8-22-14/h4-9,11,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAQLXQOPNYVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CS3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophen-2-ylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)


![(2R*,6S*)-4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4883888.png)
![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)

![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)